1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea
Description
1-(4-METHOXYPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups, as well as a pyrimidinyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C26H26N6O2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C26H26N6O2/c1-17-4-6-19(7-5-17)29-24-16-25(28-18(2)27-24)30-20-8-10-21(11-9-20)31-26(33)32-22-12-14-23(34-3)15-13-22/h4-16H,1-3H3,(H2,31,32,33)(H2,27,28,29,30) |
InChI Key |
BZYSJNLIKMGADL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenyl isocyanate with an amine derivative to form a urea linkage . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-METHOXYPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyrimidinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-METHOXYPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-(4-METHOXYPHENYL)ETHANOL
- 2-METHOXY-6-{[(4-METHYLPHENYL)IMINO]METHYL}PHENOL
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
